molecular formula C14H12Cl2N4O2S B2427574 8-[(3,4-dichlorophenyl)methylsulfanyl]-1,3-dimethyl-7H-purine-2,6-dione CAS No. 443734-22-3

8-[(3,4-dichlorophenyl)methylsulfanyl]-1,3-dimethyl-7H-purine-2,6-dione

Cat. No. B2427574
M. Wt: 371.24
InChI Key: YUGQAJLPRWGEJK-UHFFFAOYSA-N
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Description

The compound “8-[(3,4-dichlorophenyl)methylsulfanyl]-1,3-dimethyl-7H-purine-2,6-dione” is a complex organic molecule. It contains a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring. Purines are widely occurring in nature and are part of many biological compounds .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The compound likely has a high molecular weight and may exhibit significant aromatic character due to the presence of the purine ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the purine ring and the various substituents attached to it. The dichlorophenyl group, the methylsulfanyl group, and the dimethyl groups could all potentially participate in chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorophenyl and methylsulfanyl groups could impact its solubility, while the purine ring could contribute to its stability .

Scientific Research Applications

Pharmacological Properties

A study focused on arylpiperazine derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, including compounds related to 8-[(3,4-dichlorophenyl)methylsulfanyl]-1,3-dimethyl-7H-purine-2,6-dione, revealed that these compounds can act as ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors. This property indicates potential psychotropic activity, particularly exhibiting antidepressant and anxiolytic effects (Chłoń-Rzepa et al., 2013).

Anti-Proliferative Agents

Novel derivatives of 1,3-dimethyl-7-(prop-2-yn-1-yl)-1H-purine-2,6(3H,7H)-dione, structurally related to the compound , have been synthesized and evaluated for anti-proliferative activity against human cancer cell lines. Certain derivatives showed significant activity comparable to the standard drug doxorubicin, suggesting potential use in cancer treatment (Sucharitha et al., 2021).

Chemical Synthesis and Reactivity

The chemical synthesis and reactivity of related purine-2,6-dione compounds have been widely studied. For example, the preparation of 2-(2-cyanoethyl)sulfanyl-1H-isoindole-1,3-(2H)-dione and its related sulfur-transfer agents indicate a methodology to derive similar compounds for further pharmacological studies (Klose et al., 1997).

Molecular Interactions and Structural Analysis

Quantitative investigation into the intermolecular interactions of derivatives like 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione provides insights into the crystal packing, electrostatic energy contributions, and potential applications in new material design (Shukla et al., 2020).

Future Directions

The future directions for research on this compound would depend on its intended use. If it is a potential drug candidate, future research could involve further testing of its biological activity, potential side effects, and efficacy in treating specific conditions .

properties

IUPAC Name

8-[(3,4-dichlorophenyl)methylsulfanyl]-1,3-dimethyl-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N4O2S/c1-19-11-10(12(21)20(2)14(19)22)17-13(18-11)23-6-7-3-4-8(15)9(16)5-7/h3-5H,6H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGQAJLPRWGEJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)SCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((3,4-dichlorobenzyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,9H)-dione

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